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Compound Name: Chelidonine hydrochloride

Cat. No.: B157154 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chelidonine, a principal isoquinoline alkaloid isolated from Chelidonium majus (greater

celandine), has garnered significant attention for its potential as an anticancer agent.[1][2] It

exerts cytotoxic effects across a range of cancer cell lines by inducing apoptosis, promoting cell

cycle arrest, and inhibiting cell migration and invasion.[1][3][4] Mechanistically, chelidonine has

been shown to modulate several key signaling pathways implicated in cancer progression,

including the PI3K/AKT/mTOR and MAPK pathways.[3][5] These application notes provide a

comprehensive overview and detailed experimental protocols for investigating the effects of

chelidonine hydrochloride in a cell culture setting.

Mechanism of Action
Chelidonine's anticancer effects are multifaceted. It is known to be a potent inducer of

apoptosis, triggering programmed cell death through both caspase-dependent and

independent mechanisms.[1][6] This is often accompanied by the generation of reactive oxygen

species (ROS), disruption of the mitochondrial membrane potential, and DNA fragmentation.[1]

[7] Furthermore, chelidonine can induce cell cycle arrest, primarily at the G2/M phase, by

interfering with microtubule polymerization.[1][6] Its inhibitory action on key survival signaling

pathways, such as the PI3K/AKT pathway, and modulation of the MAPK pathway contribute to

its overall anti-proliferative activity.[3][5]
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Data Presentation
Table 1: IC50 Values of Chelidonine in Various Cancer
Cell Lines

Cell Line Cancer Type
IC50 Value
(µM)

Exposure Time
(h)

Reference

SGC-7901
Human Gastric

Carcinoma
23.13 48 [6]

BxPC-3

Human

Pancreatic

Cancer

~1.0 48 [8]

MIA PaCa-2

Human

Pancreatic

Cancer

<1.0 48 [8]

FaDu

Head and Neck

Squamous Cell

Carcinoma

1.0 48 [4]

HLaC78

Head and Neck

Squamous Cell

Carcinoma

1.6 48 [4]

A-375 Melanoma
0.910 ± 0.017

µg/mL
48 [9]

HeLa Cervical Cancer 30 µg/mL (LD50) 48 [7]

Table 2: Effect of Chelidonine on Apoptosis and Cell
Cycle
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Cell Line Treatment
Apoptosis
Rate (%)

Cell Cycle
Arrest Phase

Reference

BxPC-3 1 µM for 24h
>50% (early and

late)
G2/M and S [8]

MIA PaCa-2 1 µM for 24h
>50% (early and

late)
G2/M and S [8]

SGC-7901 10 µmol/l
Time-dependent

increase
G2/M [6]

HeLa
22.5, 30, 37.5

µg/mL

Dose-dependent

increase

Sub-G1 and

G0/G1
[7]

MEL270 & C918 Not specified
Facilitated

apoptosis
Not specified [3]

Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is for determining the cytotoxic effects of chelidonine hydrochloride on cancer

cells.

Materials:

Chelidonine hydrochloride stock solution (dissolved in DMSO or ethanol)

Complete cell culture medium

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)[10]

Solubilization solution (e.g., isopropanol with 4 mM HCl and 0.1% NP40, or 10% SDS in 0.01

M HCl)[11]

Microplate reader

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8077490/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8077490/
https://pubmed.ncbi.nlm.nih.gov/26677104/
https://pubmed.ncbi.nlm.nih.gov/22979935/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12198443/
https://www.benchchem.com/product/b157154?utm_src=pdf-body
https://www.benchchem.com/product/b157154?utm_src=pdf-body
http://www.cyrusbio.com.tw/upload/PDF/Datasheet_MTT.pdf
https://www.merckmillipore.com/NG/en/technical-documents/protocol/cell-culture-and-cell-culture-analysis/cell-counting-and-health-analysis/cell-proliferation-kit-i-mtt
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b157154?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of

complete culture medium.[4][12] Incubate for 24 hours at 37°C in a humidified 5% CO2

atmosphere.

Treatment: Prepare serial dilutions of chelidonine hydrochloride in culture medium.

Replace the existing medium with 100 µL of medium containing the desired concentrations of

chelidonine. Include a vehicle control (medium with the same concentration of DMSO or

ethanol used to dissolve the chelidonine).

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well for a final

concentration of 0.5 mg/mL.[11]

Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of

formazan crystals.[10][13]

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization

solution to each well to dissolve the formazan crystals.[10][13] Mix thoroughly by gentle

shaking on an orbital shaker for 15 minutes.[10]

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm or 590 nm

using a microplate reader.[11] A reference wavelength of 630 nm can be used to reduce

background.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI
Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following chelidonine

treatment.

Materials:

Chelidonine hydrochloride
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6-well plates

Annexin V-FITC/PE Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI),

and Binding Buffer)

Phosphate Buffered Saline (PBS)

Flow cytometer

Procedure:

Cell Seeding and Treatment: Seed 1-5 x 10^5 cells per well in 6-well plates and allow them

to adhere overnight.[14] Treat the cells with various concentrations of chelidonine for the

desired time.

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize

and combine with the supernatant containing the floating cells.

Washing: Centrifuge the cell suspension at 400 x g for 5 minutes, discard the supernatant,

and wash the cells once with cold PBS.[15]

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of

approximately 1 x 10^6 cells/mL.[14]

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of

Annexin V-FITC (or another fluorochrome) and 5 µL of Propidium Iodide (PI) staining

solution.[14]

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in

the dark.[14]

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow

cytometry.[14] Healthy cells will be Annexin V and PI negative. Early apoptotic cells will be

Annexin V positive and PI negative. Late apoptotic/necrotic cells will be both Annexin V and

PI positive.[14][16]
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This protocol is for detecting changes in the expression levels of proteins involved in signaling

pathways affected by chelidonine.

Materials:

Chelidonine hydrochloride

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase

inhibitors[17]

BCA Protein Assay Kit

SDS-PAGE gels

PVDF or nitrocellulose membranes

Transfer buffer

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibodies (e.g., against p-AKT, AKT, p-p38, p38, p53, cleaved caspase-3, BubR1,

Cyclin B1, Cdk1, and a loading control like β-actin or GAPDH)

HRP-conjugated secondary antibodies

Chemiluminescent substrate (ECL)

Imaging system

Procedure:

Cell Lysis: After treatment with chelidonine, wash the cells with ice-cold PBS and lyse them

with cold lysis buffer.[18] Scrape the cells and collect the lysate in a microcentrifuge tube.

Protein Quantification: Centrifuge the lysate at high speed (e.g., 12,000 rpm) for 20 minutes

at 4°C to pellet cellular debris.[17] Determine the protein concentration of the supernatant

using a BCA assay.[17]
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Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil for 5

minutes.

SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) into the wells of an SDS-PAGE gel

and run the electrophoresis to separate the proteins by size.[8]

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent

non-specific antibody binding.[19]

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in

blocking buffer overnight at 4°C with gentle agitation.[19]

Washing: Wash the membrane three to four times with TBST for 5-10 minutes each.[15]

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated

secondary antibody diluted in blocking buffer for 1 hour at room temperature.[19]

Washing: Repeat the washing step as in step 8.

Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal

using an imaging system.[15]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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